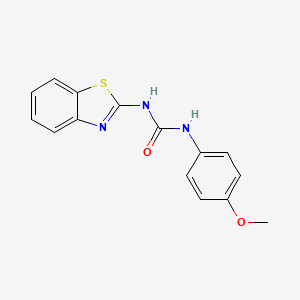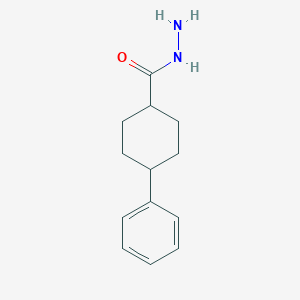
4-Phenylcyclohexane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylcyclohexane-1-carbohydrazide is a chemical compound with significant interest in various scientific fields It is characterized by a cyclohexane ring substituted with a phenyl group and a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylcyclohexane-1-carbohydrazide typically involves the reaction of 4-Phenylcyclohexanone with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be represented as follows:
4-Phenylcyclohexanone+Hydrazine hydrate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylcyclohexane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products:
Oxidation: Formation of phenylcyclohexanone derivatives.
Reduction: Formation of various hydrazide derivatives.
Substitution: Formation of substituted phenylcyclohexane derivatives.
Scientific Research Applications
4-Phenylcyclohexane-1-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Phenylcyclohexane-1-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Phenylcyclohexanone: A precursor in the synthesis of 4-Phenylcyclohexane-1-carbohydrazide.
Carbohydrazide: A related compound with similar functional groups but different structural properties.
Uniqueness: this compound is unique due to its combination of a cyclohexane ring, phenyl group, and carbohydrazide functional group. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
4-phenylcyclohexane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-15-13(16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQRAXDAWBHPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene](/img/structure/B5732175.png)
![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-[(4-Methoxyphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B5732189.png)
![3-(2-methylpropoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B5732193.png)
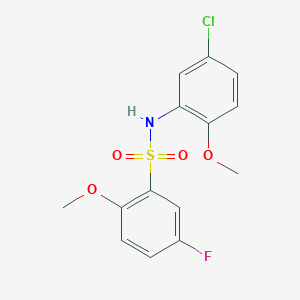
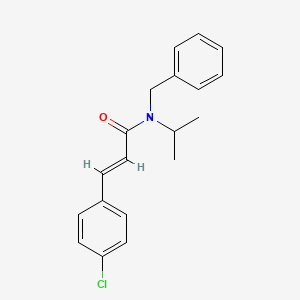
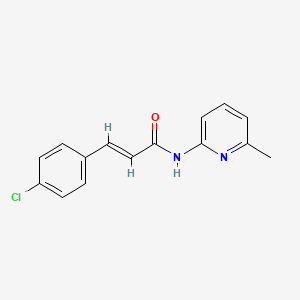
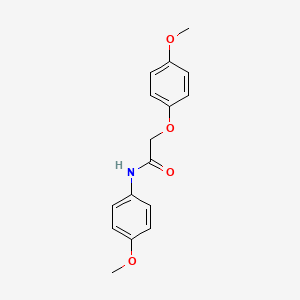
![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)
![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)
![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5732227.png)

![N'-{[(4-fluorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)
